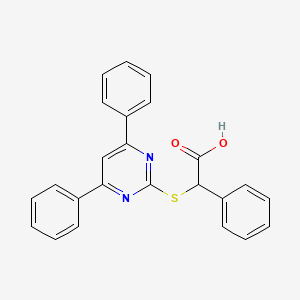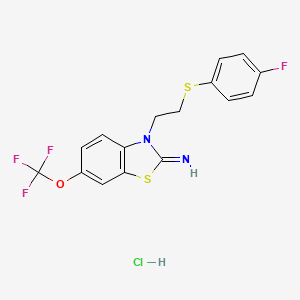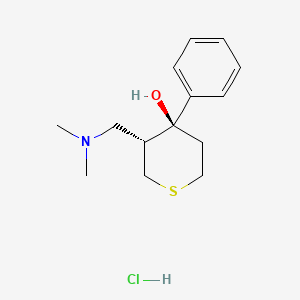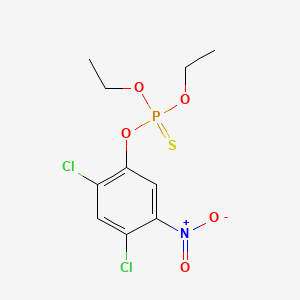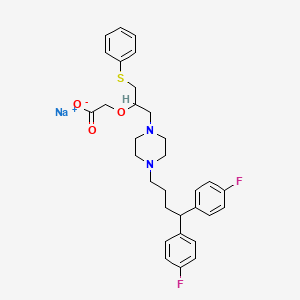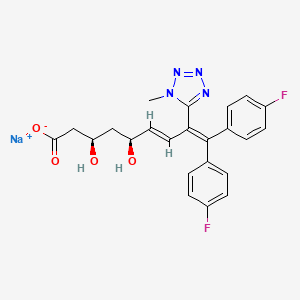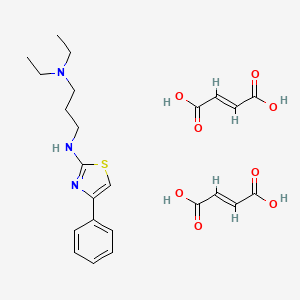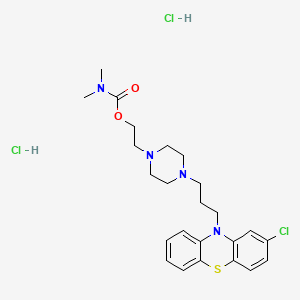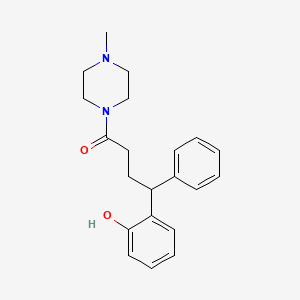
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with a hydroxyphenyl and phenylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-hydroxyacetophenone, which is then subjected to a series of reactions including aldol condensation, reduction, and cyclization to form the final product. The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like ethanol or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The choice of catalysts and solvents is crucial to ensure the reaction proceeds with high selectivity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, acetonitrile.
Catalysts: Palladium, nickel.
Major Products
The major products formed from these reactions include various substituted piperazines, hydroxyphenyl derivatives, and phenylbutyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as UV absorbers and stabilizers
Wirkmechanismus
The mechanism of action of 1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the piperazine ring can enhance the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are used as UV stabilizers and have a similar hydroxyphenyl group.
Thiophene Derivatives: These compounds have a five-membered ring structure and are used in medicinal chemistry and material science.
1,2,4-Oxadiazoles: These heterocyclic compounds are used in pharmaceutical chemistry and have similar reactivity patterns
Uniqueness
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is unique due to its combination of a piperazine ring with hydroxyphenyl and phenylbutyl groups, which imparts specific chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not commonly observed in other similar compounds .
Eigenschaften
CAS-Nummer |
129841-22-1 |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
4-(2-hydroxyphenyl)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one |
InChI |
InChI=1S/C21H26N2O2/c1-22-13-15-23(16-14-22)21(25)12-11-18(17-7-3-2-4-8-17)19-9-5-6-10-20(19)24/h2-10,18,24H,11-16H2,1H3 |
InChI-Schlüssel |
AOBOJTYXSCIGJV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)CCC(C2=CC=CC=C2)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


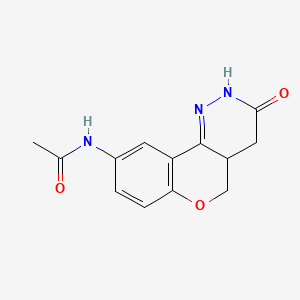
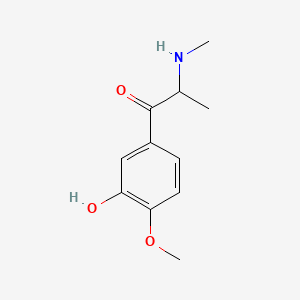
![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)
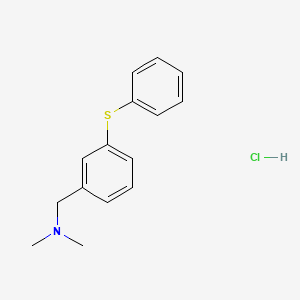

![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
